[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
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Overview
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone: is a complex organic compound that features a combination of piperidine, thiazole, and methanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving thiourea and α-haloketones.
Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through a methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, affecting biochemical pathways and cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and affecting downstream pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
- [4-(4-Chlorophenyl)piperazin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
Uniqueness:
- Functional Groups: The presence of both chlorophenyl and methoxyphenyl groups in the compound provides unique reactivity and interaction profiles.
- Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23ClN2O3S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-20(30-21(25-15)16-3-9-19(29-2)10-4-16)22(27)26-13-11-23(28,12-14-26)17-5-7-18(24)8-6-17/h3-10,28H,11-14H2,1-2H3 |
InChI Key |
VVLPWBCEEAXGER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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